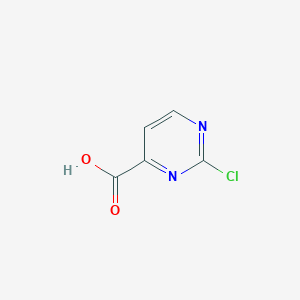

2-Chloropyrimidine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloropyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-5-7-2-1-3(8-5)4(9)10/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDSUQSBJRDYLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622741 | |

| Record name | 2-Chloropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149849-92-3 | |

| Record name | 2-Chloropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloropyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropyrimidine-4-carboxylic acid is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules.[1][2] Its unique molecular architecture, featuring a pyrimidine core substituted with a chlorine atom and a carboxylic acid group, makes it a valuable intermediate in the fields of medicinal chemistry and agrochemical research.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

This compound is typically a yellow to light brown or brown solid.[3] It is soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₃ClN₂O₂ | [3][4] |

| Molecular Weight | 158.54 g/mol | [3][4] |

| CAS Number | 149849-92-3 | [3][4] |

| Appearance | Yellow to light brown or brown solid | [3] |

| Melting Point | 147.2 - 151.4 °C | [3] |

| Boiling Point (Predicted) | 411.4 ± 18.0 °C | [3] |

| pKa (Predicted) | 2.44 ± 0.10 | [3][5] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3] |

Spectroscopic Properties

Detailed experimental spectra for this compound are not widely available in the public domain. However, based on the known structure and the spectroscopic characteristics of similar compounds, the following spectral data can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyrimidine ring. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), though its observation can be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (typically 160-185 ppm). The four carbon atoms of the pyrimidine ring will have distinct chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by:

-

A broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration from the carbonyl group, expected around 1700-1730 cm⁻¹.

-

C-Cl stretching vibrations, which are typically found in the fingerprint region.

-

C=N and C=C stretching vibrations from the pyrimidine ring.

Mass Spectrometry (MS)

The mass spectrum (e.g., by electrospray ionization, ESI) would show the molecular ion peak [M-H]⁻ or [M+H]⁺. Common fragmentation patterns for carboxylic acids include the loss of CO₂ (44 Da) and H₂O (18 Da).[6][7]

Synthesis and Reactivity

Synthesis

Another potential synthetic pathway is the hydrolysis of ethyl 2-chloropyrimidine-4-carboxylate. This ester can be synthesized from commercially available starting materials.[8][9][10]

Below is a generalized workflow for the synthesis of this compound.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Hydrolysis of Ethyl 2-chloropyrimidine-4-carboxylate (General Procedure)

-

Dissolve ethyl 2-chloropyrimidine-4-carboxylate in a suitable solvent mixture, such as aqueous ethanol.

-

Add a stoichiometric amount of a base, for example, sodium hydroxide or potassium hydroxide.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable technique (e.g., thin-layer chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from an appropriate solvent.

Reactivity

The reactivity of this compound is primarily dictated by the electrophilic nature of the pyrimidine ring, which is enhanced by the electron-withdrawing chloro and carboxyl substituents. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functional groups at this position, making it a key feature for its utility in synthesis.[11]

The carboxylic acid group can undergo typical reactions of this functional group, such as esterification, amidation, and reduction.

Applications in Drug Discovery

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Notably, it is used in the preparation of oxazolopyrimidine ketoamides, which have been identified as potent antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) channel.[3]

Role as a Precursor to TRPA1 Antagonists

The TRPA1 ion channel is a non-selective cation channel expressed in sensory neurons and is a key player in mediating pain, inflammation, and respiratory conditions.[3] Antagonists of the TRPA1 channel are therefore of significant interest as potential therapeutic agents for a range of conditions including pain, itching, inflammation, asthma, and cough.[3] this compound provides the core scaffold onto which further chemical modifications are made to generate these potent TRPA1 antagonists.

TRPA1 Signaling Pathway

The activation of the TRPA1 channel by various noxious stimuli leads to an influx of cations, primarily Ca²⁺, which depolarizes the neuron and initiates a signaling cascade. This ultimately results in the sensation of pain and the release of pro-inflammatory neuropeptides. TRPA1 antagonists block this channel, thereby inhibiting the downstream signaling events.

Caption: Simplified TRPA1 signaling pathway and the inhibitory action of antagonists.

Safety and Handling

This compound is classified as an irritant.[3] It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[12]

Conclusion

This compound is a chemical intermediate of significant value in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties and versatile reactivity, particularly the susceptibility of the 2-chloro position to nucleophilic substitution, make it an ideal scaffold for the synthesis of complex, biologically active molecules. Its role as a precursor to potent TRPA1 antagonists highlights its importance in the ongoing search for novel therapeutics for pain and inflammatory conditions. Further research into the synthesis and applications of this compound is likely to yield new and valuable discoveries in the field of drug development.

References

- 1. This compound | 149849-92-3 [chemicalbook.com]

- 2. RNA 2′-OH modification with stable reagents enabled by nucleophilic catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06314K [pubs.rsc.org]

- 3. This compound CAS#: 149849-92-3 [m.chemicalbook.com]

- 4. This compound | C5H3ClN2O2 | CID 22135751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 149849-92-3 [amp.chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. GCMS Section 6.12 [people.whitman.edu]

- 8. Ethyl 2-chloropyrimidine-4-carboxylate | C7H7ClN2O2 | CID 22509306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. View of Nucleophilic substitution in a series of 2-methylsulfonyl-5-chloropyrimidine-4-carboxylic acid derivatives [hgs.osi.lv]

- 12. This compound | CAS#:149849-92-3 | Chemsrc [chemsrc.com]

In-Depth Technical Guide: 2-Chloropyrimidine-4-carboxylic acid (CAS 149849-92-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloropyrimidine-4-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. This document outlines its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and its significant applications in pharmaceutical research, particularly in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a yellow to light brown solid.[1] It is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom and a carboxylic acid group, making it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 149849-92-3 | N/A |

| Molecular Formula | C₅H₃ClN₂O₂ | [2] |

| Molecular Weight | 158.54 g/mol | [2] |

| Appearance | Yellow to light brown or brown solid | [1] |

| Melting Point | 147.2 °C to 151.4 °C | [1] |

| Boiling Point (Predicted) | 411.4 ± 18.0 °C | [1] |

| Density (Predicted) | 1.579 g/cm³ | [1] |

| pKa (Predicted) | 2.44 ± 0.10 | [2] |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. A common route involves the hydrolysis of its corresponding ester, ethyl 2-chloropyrimidine-4-carboxylate.

Synthesis of Ethyl 2-chloropyrimidine-4-carboxylate

A detailed protocol for the synthesis of the precursor, ethyl 2-chloropyrimidine-5-carboxylate, which is analogous to the 4-carboxylate isomer, involves the chlorination of the corresponding hydroxypyrimidine. A similar strategy can be employed for the synthesis of ethyl 2-chloropyrimidine-4-carboxylate.

Experimental Protocol:

-

Reaction: A mixture of ethyl 2-hydroxy-pyrimidine-4-carboxylate, phosphorus oxychloride, and a catalytic amount of N,N-dimethylaniline is heated to reflux.

-

Work-up: After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice water. The pH of the solution is adjusted to neutral or slightly basic with a suitable base (e.g., sodium carbonate).

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to yield ethyl 2-chloropyrimidine-4-carboxylate.

Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under either acidic or basic conditions.

Experimental Protocol (Base-catalyzed Hydrolysis):

-

Dissolve ethyl 2-chloropyrimidine-4-carboxylate in a suitable solvent mixture, such as tetrahydrofuran (THF) and methanol.

-

Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Stir the reaction mixture at room temperature until the hydrolysis is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the organic solvents are removed under reduced pressure.

-

The aqueous residue is acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried under vacuum to afford this compound.

Diagram 1: Synthetic Pathway to this compound

Caption: Synthesis of this compound.

Spectroscopic Data

¹H NMR of 2-chloropyrimidine-4-carboxamide (in CDCl₃, 300 MHz):

-

δ (ppm): 6.2 (br. s), 7.25 (s), 7.7 (br. s), 8.1 (d), 8.9 (d)[1]

This data suggests the presence of protons on the pyrimidine ring and amide protons. For this compound, one would expect to see signals corresponding to the pyrimidine ring protons and a characteristic broad singlet for the carboxylic acid proton, typically at a higher chemical shift (δ > 10 ppm) in a solvent like DMSO-d₆.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of pharmaceutical compounds, particularly in the preparation of oxazolopyrimidine ketoamides.[1] These compounds have been identified as potent antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.

TRPA1 Antagonism:

The TRPA1 ion channel is a non-selective cation channel primarily expressed in sensory neurons. It functions as a sensor for a variety of noxious stimuli, including chemical irritants, cold temperatures, and mechanical stress, playing a key role in pain, inflammation, and respiratory conditions. Antagonists of TRPA1 are therefore of significant interest for the treatment of pain, itching, inflammation, asthma, and cough.[1]

The synthesis of these TRPA1 antagonists often involves the coupling of this compound with an appropriate amine-containing fragment to form an amide bond, followed by further transformations to construct the final oxazolopyrimidine ketoamide scaffold.

Diagram 2: Role in TRPA1 Antagonist Synthesis

Caption: Synthesis of TRPA1 antagonists.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound.

Table 2: Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its primary significance in the pharmaceutical industry lies in its role as a key intermediate for the development of potent TRPA1 antagonists, which hold promise for the treatment of a range of conditions, including pain and inflammation. This guide provides essential technical information to aid researchers and drug development professionals in the effective utilization of this compound in their synthetic and medicinal chemistry programs.

References

An In-depth Technical Guide to 2-Chloropyrimidine-4-carboxylic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloropyrimidine-4-carboxylic acid is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring a reactive chlorine atom and a versatile carboxylic acid group on a pyrimidine scaffold, makes it an essential intermediate for the development of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthetic protocols, and key applications, with a particular focus on its role in drug discovery and development.

Chemical Structure and Identification

This compound is a substituted pyrimidine derivative. The chlorine atom at the C2 position is susceptible to nucleophilic substitution, while the carboxylic acid at the C4 position allows for various coupling reactions, most notably amide bond formation.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 149849-92-3[1][2][3][4] |

| Molecular Formula | C₅H₃ClN₂O₂[1][2][3][4] |

| Molecular Weight | 158.54 g/mol [1][3][4] |

| Canonical SMILES | C1=CN=C(N=C1C(=O)O)Cl[1][2] |

| InChI Key | YMDSUQSBJRDYLI-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in synthesis. The following table summarizes its key properties. Note that some values are predicted due to the limited availability of experimental data in public literature.

| Property | Value | Notes |

| Physical State | Yellow to light brown or brown solid[3] | |

| Melting Point | Not available | Data for the corresponding amide is often misattributed to the acid. |

| Boiling Point | 411.4 ± 18.0 °C[3] | Predicted value. |

| pKa | 2.44 ± 0.10 | Predicted value. |

| Solubility | Slightly soluble in water; soluble in acidic and alkaline solutions.[5] Soluble in some organic solvents.[6] | Quantitative data is not readily available. Generally, carboxylic acids show enhanced solubility in Lewis-base solvents.[6] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere[3] |

Spectroscopic Profile (Predicted and Expected)

As of this guide's compilation, experimental spectra for this compound are not widely available in peer-reviewed literature. The following data is based on computational predictions and established spectroscopic principles for the functional groups present in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals corresponding to the aromatic protons on the pyrimidine ring and a broad signal for the carboxylic acid proton.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine C-H (H5 or H6) | ~8.0 - 9.0 | Doublet |

| Pyrimidine C-H (H5 or H6) | ~7.5 - 8.5 | Doublet |

| Carboxylic Acid (-COOH) | >10 (typically 10-13)[7] | Broad Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (-C OOH) | 165 - 185[7][8] | Strongly deshielded. |

| Pyrimidine C-Cl (C2) | ~160 | Attached to electronegative Cl and N. |

| Pyrimidine C-COOH (C4) | ~155 | Attached to N and the carboxylic group. |

| Pyrimidine C-H (C5 or C6) | ~120 - 140 | Aromatic region. |

| Pyrimidine C-H (C5 or C6) | ~120 - 140 | Aromatic region. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the prominent absorptions of the carboxylic acid group.

| Functional Group | Expected Absorption (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300[7][9] | Very broad |

| C=O Stretch (Carboxylic Acid) | 1710 - 1760[7][9] | Strong, sharp |

| C-O Stretch | 1210 - 1320 | Strong |

| C=N/C=C Stretch (Aromatic) | 1450 - 1600 | Medium to strong |

| C-Cl Stretch | 600 - 800 | Medium to strong |

Mass Spectrometry

In mass spectrometry (EI), the molecular ion peak (M⁺) is expected. Key fragmentation patterns for aromatic carboxylic acids include the loss of the hydroxyl radical ([M-17]) and the carboxyl group ([M-45]).[10]

| m/z | Fragment |

| 158/160 | [M]⁺ (displaying isotopic pattern for one chlorine atom) |

| 141/143 | [M - OH]⁺ |

| 113/115 | [M - COOH]⁺ |

Synthesis and Reactivity

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from patent literature, which describes a common synthetic route.

Reaction: Oxidation of 2-chloro-4-methylpyrimidine.

Materials:

-

2-chloro-4-methylpyrimidine (starting material)

-

Suitable oxidizing agent (e.g., potassium permanganate)

-

Aqueous base (e.g., sodium hydroxide solution)

-

Acid for workup (e.g., hydrochloric acid)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, suspend 2-chloro-4-methylpyrimidine in an aqueous solution.

-

Oxidation: Slowly add the oxidizing agent to the suspension. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Workup:

-

Once the reaction is complete, quench any remaining oxidizing agent.

-

Filter the reaction mixture to remove any insoluble byproducts (e.g., manganese dioxide if using permanganate).

-

Acidify the filtrate with acid to a pH of approximately 2-3. This will precipitate the this compound product.

-

-

Isolation and Purification:

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system.

-

-

Drying: Dry the purified product under vacuum to yield this compound as a solid.

Reactivity

The reactivity of this compound is dominated by its two functional groups. The chlorine at the C2 position is a good leaving group, readily displaced by nucleophiles (e.g., amines, alcohols, thiols) in SₙAr reactions. The carboxylic acid at the C4 position can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, making it a versatile handle for molecular elaboration.

Applications in Drug Discovery

This compound is a highly valued building block in medicinal chemistry, primarily for the synthesis of kinase inhibitors and other targeted therapeutics.

General Workflow in Drug Discovery

The compound is typically used as a core scaffold onto which various substituents are added to optimize binding affinity, selectivity, and pharmacokinetic properties.

Synthesis Pathway Diagram

The diagram below illustrates a common synthetic pathway to produce the title compound.

Role as a Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of a variety of pharmaceuticals.[3] For instance, it is used in the preparation of oxazolopyrimidine ketoamides, which are potent antagonists of the TRPA1 (Transient Receptor Potential Ankryin 1) ion channel.[3] This class of drugs has potential applications in the treatment of pain, inflammation, and respiratory conditions.[3] Furthermore, the pyrimidine core is a common feature in many kinase inhibitors, and this building block provides a convenient entry point for their synthesis.

Safety and Handling

This compound should be handled with care in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[11]

-

Storage: Store in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation.[3]

Conclusion

This compound is a cornerstone intermediate for chemical synthesis, offering dual reactivity that is highly sought after in drug discovery and agrochemical research. Its ability to serve as a scaffold for building complex molecules, particularly kinase inhibitors and other targeted therapies, ensures its continued importance in the development of novel chemical entities. This guide has provided a detailed overview of its structure, properties, synthesis, and applications, intended to support researchers in leveraging this versatile compound in their scientific endeavors.

References

- 1. This compound | C5H3ClN2O2 | CID 22135751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound CAS#: 149849-92-3 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. echemi.com [echemi.com]

- 10. youtube.com [youtube.com]

- 11. This compound | CAS#:149849-92-3 | Chemsrc [chemsrc.com]

2-Chloropyrimidine-4-carboxylic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the physicochemical properties of 2-Chloropyrimidine-4-carboxylic acid, a key intermediate in pharmaceutical and agrochemical synthesis.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and chemical synthesis planning.

| Property | Value | Citations |

| Molecular Formula | C5H3ClN2O2 | [1][2][3][4][5][6] |

| Molecular Weight | 158.54 g/mol | [1][2][3][4][5][6] |

| IUPAC Name | This compound | [1][4] |

| CAS Number | 149849-92-3 | [1][3][4][5][6] |

| Appearance | Yellow to light brown or brown solid | [2][5] |

Applications in Research and Development

This compound serves as a versatile building block for the synthesis of more complex, biologically active molecules.[2] Its primary applications are in:

-

Pharmaceutical Development: It is a crucial intermediate in the creation of novel therapeutics, including treatments for pain, inflammation, asthma, and cough.[5][7] It is particularly noted for its use in preparing oxazolopyrimidine ketoamides which are antagonists of the TRPA1 receptor.[5][7]

-

Agrochemical Research: This compound is utilized in the formulation of herbicides and fungicides, contributing to crop protection.[2]

Logical Relationship: Synthesis Intermediate to Application

The following diagram illustrates the role of this compound as a foundational chemical for further synthesis in key research areas.

Caption: Role as a chemical intermediate.

As an AI, I am unable to provide detailed experimental protocols or generate signaling pathway diagrams that are not available in my training data. The information provided is based on publicly available chemical data.

References

- 1. This compound | C5H3ClN2O2 | CID 22135751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. appretech.com [appretech.com]

- 4. This compound 95% | CAS: 149849-92-3 | AChemBlock [achemblock.com]

- 5. This compound CAS#: 149849-92-3 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 149849-92-3 [chemicalbook.com]

An In-depth Technical Guide to 2-Chloropyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropyrimidine-4-carboxylic acid, with the IUPAC name this compound, is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrimidine ring substituted with a chlorine atom and a carboxylic acid group, makes it a valuable building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a yellow to light brown solid.[1] A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₅H₃ClN₂O₂ | [3] |

| Molecular Weight | 158.54 g/mol | [3] |

| CAS Number | 149849-92-3 | [3] |

| Melting Point | 147.2 - 151.4 °C (for a related carboxamide) | [1][4] |

| Boiling Point (Predicted) | 411.4 ± 18.0 °C | [1] |

| pKa (Predicted) | 2.44 ± 0.10 | [1] |

| Appearance | Yellow to light brown solid | [1] |

| Solubility | Information not available |

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 2-chloro-4-methylpyrimidine.

Experimental Protocol: Oxidation of 2-Chloro-4-methylpyrimidine

This protocol is based on established oxidation methods for similar substrates.

Materials:

-

2-Chloro-4-methylpyrimidine

-

Selenium dioxide (SeO₂)

-

Dioxane (or another suitable high-boiling solvent)

-

Diatomaceous earth

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring apparatus, combine 2-chloro-4-methylpyrimidine and selenium dioxide in a suitable solvent such as dioxane.[5]

-

Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete consumption of the starting material (monitoring by TLC or LC-MS is recommended).[5]

-

After the reaction is complete, cool the mixture to below 80°C.[5]

-

Filter the hot solution through a pad of diatomaceous earth to remove selenium byproducts.[5]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to extract the carboxylic acid into the aqueous layer.

-

Separate the aqueous layer and acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to potent antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1][4] These antagonists, often in the class of oxazolopyrimidine ketoamides, are being investigated for the treatment of a range of conditions including pain, inflammation, itching, asthma, and cough.[1][4]

Synthesis of a TRPA1 Antagonist Intermediate

The following workflow illustrates the initial step in the synthesis of a potential TRPA1 antagonist, starting from this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of pyrimidine and its derivatives. Pyrimidine is a foundational heterocyclic aromatic compound, integral to the structure of nucleic acids and a privileged scaffold in medicinal chemistry. Its derivatives are essential components of DNA and RNA (cytosine, thymine, and uracil) and are found in numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. This document details their structural characteristics, reactivity, and the experimental methodologies used for their characterization, making it an essential resource for professionals in chemical and pharmaceutical research.

Physical Properties of Pyrimidine and Key Derivatives

Pyrimidine is a colorless crystalline solid at room temperature with a distinct, aromatic odor. It is a six-membered heterocyclic compound with two nitrogen atoms at positions 1 and 3. The physical properties of the parent pyrimidine molecule and its most prominent derivatives—the nucleobases uracil, thymine, and cytosine—are summarized below. Derivatives often exhibit significant variations in these properties due to the nature and position of their substituents, particularly the presence of functional groups capable of hydrogen bonding.

Quantitative Data for Physical Properties

The fundamental physical constants for pyrimidine and its key nucleobase derivatives are presented in the table below. These values are critical for experimental design, particularly in purification, formulation, and analytical method development.

| Property | Pyrimidine | Uracil | Thymine | Cytosine |

| Molecular Formula | C₄H₄N₂ | C₄H₄N₂O₂[1] | C₅H₆N₂O₂[1] | C₄H₅N₃O |

| Molar Mass ( g/mol ) | 80.09 | 112.09[1][2] | 126.11[1] | 111.10 |

| Appearance | Colorless Crystalline Solid | Crystalline Solid | Crystalline Solid | Crystalline Solid |

| Melting Point (°C) | 20 - 22 | 335 - 338 (decomposes)[1][2] | 316 - 317[3] | 320 - 325 (decomposes) |

| Boiling Point (°C) | 123 - 124 | Decomposes | 335 (decomposes)[3] | Decomposes |

| Solubility in Water | Miscible | 3.6 g/L (25 °C)[2] | 3.82 g/L[3] | Low, but soluble in acidic/alkaline water[4] |

| Solubility in Organic Solvents | Soluble in alcohol, ether | Soluble in DMSO (~50 mg/ml), DMF (~60 mg/ml), ethanol (~0.8 mg/ml)[5] | Soluble in hot water | Very low in nonpolar solvents[4] |

| Acidity (pKa) | 1.23 (Conjugate Acid)[6] | 9.45[2] | 9.7[3] | 4.6 (protonation), 12.2 (deprotonation) |

Factors Influencing Physical Properties

-

Substituent Effects: The addition of functional groups dramatically alters physical properties. The nucleobases (uracil, thymine, cytosine) are solids with much higher melting points than pyrimidine due to extensive intermolecular hydrogen bonding conferred by their amino and oxo groups.

-

pH: The ionization state, and therefore solubility, of pyrimidine derivatives is significantly influenced by the pH of the solution. The nucleobases, for instance, can be solubilized in water by the addition of an acid or a base.[7]

-

Temperature: The solubility of pyrimidine derivatives in various solvents generally increases with temperature.

Chemical Properties and Reactivity

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic governs its reactivity.

-

Basicity: Compared to pyridine (pKa of conjugate acid = 5.2), pyrimidine is a much weaker base (pKa = 1.23).[6] The second nitrogen atom further deactivates the ring, making N-alkylation and N-oxidation more difficult.[6]

-

Electrophilic Aromatic Substitution: This is difficult due to the electron-deficient nature of the ring. When it does occur, substitution is favored at the C-5 position, which is the most electron-rich carbon. Reactions like nitration and halogenation can proceed at this position, often requiring forcing conditions.

-

Nucleophilic Aromatic Substitution: The electron deficiency at positions C-2, C-4, and C-6 facilitates nucleophilic attack. Halogens or other good leaving groups at these positions are readily displaced by nucleophiles such as amines, alkoxides, and thiolates. This reactivity is fundamental to the synthesis of a vast array of substituted pyrimidine derivatives.

-

Tautomerism: Pyrimidine derivatives with hydroxyl or amino substituents exist in tautomeric forms. For example, 2-hydroxypyrimidine predominantly exists as the keto tautomer, 2-pyrimidinone. This tautomerism is crucial for the hydrogen bonding patterns in nucleic acids and influences the spectroscopic and chemical properties of these molecules.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation of pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the parent pyrimidine, the protons are found at distinct chemical shifts. H-2 is typically the most deshielded, followed by H-4/H-6, and finally H-5. For substituted pyrimidines, chemical shifts are highly dependent on the electronic nature of the substituents. Exchangeable protons (NH, OH) can be identified by adding D₂O to the sample, which causes their signals to disappear.[8]

-

¹³C NMR: The carbon atoms at positions 2, 4, and 6 are more deshielded (appear at higher ppm values) than the C-5 carbon due to the electronegativity of the adjacent nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify characteristic functional groups. Key vibrational frequencies for pyrimidine derivatives include:

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Comments |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Typically sharp peaks. |

| O-H Stretch (Hydroxyl) | 3200 - 3600 | Broad peak, indicative of hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak intensity. |

| C=O Stretch (Amide/Keto) | 1620 - 1700 | Strong, sharp absorption. |

| C=N and C=C Stretch (Ring) | 1400 - 1600 | Multiple bands of variable intensity. |

| C-N Stretch | 1250 - 1350 | Medium intensity. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Pyrimidine and its derivatives exhibit characteristic UV absorption due to π → π* and n → π* electronic transitions. The parent pyrimidine shows absorption bands in the vacuum ultraviolet (VUV) region.[1] For derivatives like the nucleobases, the λmax is typically around 260 nm. The absorption spectrum is sensitive to substitution on the pyrimidine ring and the pH of the solution, which affects the ionization state and tautomeric equilibrium of the molecule.

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below.

Protocol: ¹H NMR Analysis

-

Sample Preparation: Weigh 5-15 mg of the purified pyrimidine derivative.[9] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[9] Filter the solution through a glass wool plug into a 5 mm NMR tube.[9] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing (δ = 0.00 ppm).[9]

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using standard instrument parameters (e.g., on a 400 MHz spectrometer). For identifying labile protons (NH, OH), acquire a spectrum, then add 1-2 drops of D₂O, shake the tube, and re-acquire the spectrum.[8]

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID).[9] Phase the spectrum and apply a baseline correction.[9] Reference the spectrum to the TMS signal.[9]

-

Analysis: Integrate all signals to determine the relative proton counts. Identify the chemical shift (δ in ppm), multiplicity (singlet, doublet, etc.), and coupling constants (J in Hz) for each signal to elucidate the structure.

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Background Spectrum: Ensure the ATR crystal is clean. Run a background spectrum without any sample.[10]

-

Sample Application (Solids): Place a small amount of the solid powder or crystal sample directly onto the ATR crystal, ensuring it is fully covered.[10] Apply pressure using the clamp to ensure good contact between the sample and the crystal.[10]

-

Sample Application (Liquids): Place a single drop of the neat liquid sample onto the ATR crystal.[11]

-

Data Acquisition: Collect the sample spectrum. Typical settings are a resolution of 4 cm⁻¹ over a wavenumber range of 4000-650 cm⁻¹.[10]

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., ethanol or isopropanol) and a soft tissue.[10]

-

Analysis: Identify the wavenumbers of the absorption bands and correlate them to specific functional groups and bond vibrations.

Protocol: High-Performance Liquid Chromatography (HPLC)

-

System Preparation: Use a reverse-phase HPLC system equipped with a C8 or C18 column.[12]

-

Mobile Phase Preparation: A typical mobile phase for pyrimidine analysis consists of a mixture of an aqueous buffer (e.g., 200 mM ammonium formate, pH 3.0) and an organic solvent like acetonitrile. For example, a 10:90 ratio of buffer to acetonitrile can be used. Degas the mobile phase thoroughly before use.

-

Sample Preparation: Prepare a stock solution of the sample by dissolving it in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter the sample through a 0.22 µm syringe filter.

-

Analysis: Set the column temperature (e.g., 35 °C) and flow rate (e.g., 0.2 mL/min for a 2.1 mm ID column). Set the UV detector to a wavelength where the analyte absorbs strongly (e.g., 270 nm). Inject a small volume (e.g., 1 µL) of the prepared sample.

-

Data Processing: Record the chromatogram. The retention time is used for qualitative identification, and the peak area is used for quantitative analysis against a standard curve.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals free of defects are required.[13] A common method is slow evaporation: prepare a saturated or near-saturated solution of the compound in a suitable solvent, filter it into a clean vial, cover it loosely, and allow the solvent to evaporate slowly in an undisturbed location.[14]

-

Crystal Mounting: Carefully mount a suitable crystal (typically 0.03-0.3 mm in size) on a goniometer head using an appropriate adhesive or cryo-oil.[13]

-

Data Collection: Mount the goniometer on the diffractometer. A beam of monochromatic X-rays is directed at the crystal.[13] The crystal is rotated, and the diffraction pattern (intensities and positions of diffracted X-rays) is recorded by a detector.[13]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using computational methods (e.g., direct methods). This initial model is then refined against the experimental data to determine precise atomic positions, bond lengths, and bond angles.[15]

Visualizations: Pathways and Workflows

Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives

Many pyrimidine derivatives function as potent anticancer agents by inhibiting the tyrosine kinase (TK) domain of the Epidermal Growth Factor Receptor (EGFR).[16][17][18][19] This inhibition blocks downstream signaling cascades that promote cell proliferation and survival.

Experimental Workflow: Biginelli Reaction for Dihydropyrimidine Synthesis

The Biginelli reaction is a classic multi-component reaction used to synthesize dihydropyrimidinones, a class of pyrimidine derivatives.[20][21] It involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea.[22][23]

References

- 1. biologyreader.com [biologyreader.com]

- 2. Uracil | C4H4N2O2 | CID 1174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thymine - Wikipedia [en.wikipedia.org]

- 4. New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Pyrimidine - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. researchgate.net [researchgate.net]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. How To [chem.rochester.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 18. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Biginelli Reaction [organic-chemistry.org]

- 21. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 22. theochem.mercer.edu [theochem.mercer.edu]

- 23. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]

An In-depth Technical Guide on the Safety and Hazards of 2-Chloropyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and hazard information for 2-Chloropyrimidine-4-carboxylic acid (CAS No: 149849-92-3), a key intermediate in pharmaceutical synthesis.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation and acute toxicity.

Table 1: GHS Classification [2][3][4]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

Hazard Pictogram:

-

Irritant (Exclamation Mark)

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C5H3ClN2O2[3][7] |

| Molecular Weight | 158.54 g/mol [3][4] |

| Appearance | Light yellow or yellow-orange solid/powder[8][9] |

| Melting Point | 147.2 °C to 151.4 °C[1] |

| Boiling Point | No data available[7] |

| Flash Point | No data available[7] |

| Density | No data available[7] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] However, available data indicates the following:

-

Acute Effects: Harmful if swallowed.[4][5] Causes skin and serious eye irritation.[2][3][4][5] Inhalation may cause respiratory irritation.[2][3][4]

-

Chronic Effects: No information available.

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[10]

Experimental Protocols & Workflows

While specific experimental data is limited, the following diagrams illustrate generalized workflows for handling and safety assessment.

Caption: General Laboratory Handling Workflow.

Caption: Hierarchy of Controls for Safe Handling.

Safe Handling, Storage, and Disposal

Handling:

Storage:

-

Store in a cool, well-ventilated area in a tightly closed container.[2][11]

-

Refrigerated storage is recommended.[7]

-

Incompatible materials include oxidizing agents, bases, amines, and reducing agents.[2][7]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][7]

Emergency Procedures

Table 3: First-Aid Measures [2][3][7]

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Wash out mouth with water. Do not induce vomiting. Seek medical attention. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry powder, carbon dioxide, or foam extinguishers.[7][11]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[2][3][7]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3][7]

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment (respirator, gloves, protective clothing, eye protection).[2][3][7]

-

Environmental Precautions: Do not allow the material to enter drains or water courses.[7]

-

Methods for Cleaning Up: Mix with sand or another inert absorbent material, sweep up, and place in a tightly closed container for disposal.[7]

Personal Protective Equipment (PPE)

Table 4: Recommended Personal Protective Equipment [2][3][7][8]

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards. |

| Hand Protection | Chemical-resistant gloves. |

| Skin and Body Protection | Laboratory coat and suitable protective clothing. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. |

Stability and Reactivity

-

Reactivity: Stable under recommended storage conditions.[11]

-

Conditions to Avoid: Heat, flames, sparks, and exposure to moist air or water.[7][9]

-

Incompatible Materials: Strong oxidizing agents, strong acids, bases, and amines.[2][7][9]

-

Hazardous Decomposition Products: In case of fire, hazardous decomposition products include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[2][3]

References

- 1. This compound CAS#: 149849-92-3 [m.chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.se [fishersci.se]

- 4. This compound | C5H3ClN2O2 | CID 22135751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 149849-92-3 [amp.chemicalbook.com]

- 6. This compound | 149849-92-3 [sigmaaldrich.com]

- 7. This compound | CAS#:149849-92-3 | Chemsrc [chemsrc.com]

- 8. kishida.co.jp [kishida.co.jp]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. canbipharm.com [canbipharm.com]

The Diverse Biological Activities of Chloropyrimidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chloropyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. The presence of the electron-withdrawing chlorine atom and the nitrogen-rich pyrimidine ring imparts unique chemical properties that allow for a diverse range of interactions with biological targets. This technical guide provides an in-depth overview of the biological activities of chloropyrimidine compounds, with a focus on their anticancer, antimicrobial, and antiviral properties. Detailed experimental protocols and summaries of quantitative data are provided to support further research and development in this promising area.

Anticancer Activity

Chloropyrimidine derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Kinase Inhibition

1.1.1. Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Certain chloropyrimidine-containing compounds have been identified as potent inhibitors of Aurora kinases. For instance, a bisanilinopyrimidine containing a chlorophenyl group has demonstrated high potency against Aurora A kinase.

1.1.2. Mitogen- and Stress-Activated Kinase 1 (MSK1) Inhibition

MSK1 is a nuclear kinase involved in the regulation of gene expression in response to stress and mitogens. It has been implicated in inflammation and cancer. Novel series of chloropyrimidines have been discovered as covalent inhibitors of the C-terminal kinase domain of MSK1. These compounds act via a nucleophilic aromatic substitution (SNAr) reaction with a non-catalytic cysteine residue.

1.1.3. Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Trisubstituted morpholinopyrimidines, which can be synthesized from chloropyrimidine precursors, have shown inhibitory activity against PI3K.

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative chloropyrimidine compounds.

| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Cell Line | Reference |

| 1 | Aurora A | Z-LYTE™ | 6.1 ± 1.0 | - | [1] |

| 12a | Aurora A | Kinase Assay | 309 | - | [2] |

| 12a | Aurora B | Kinase Assay | 293 | - | [2] |

| SB-747651A | MSK1 | In vitro kinase assay | 11 | - |

| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |

| 12a | A549 (Lung Carcinoma) | Proliferation Assay | 12.05 ± 0.45 | [2] |

| 12a | HCT-116 (Colon Carcinoma) | Proliferation Assay | 1.31 ± 0.41 | [2] |

| 12a | MCF-7 (Breast Adenocarcinoma) | Proliferation Assay | 20.53 ± 6.13 | [2] |

| 35 | DU-145 (Prostate Carcinoma) | Antiproliferative Assay | 5 ± 1 µg/mL | [3] |

| 2d | A549 (Lung Carcinoma) | MTT Assay | Strong cytotoxicity at 50 µM | [4] |

Antimicrobial Activity

Chloropyrimidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action in this context is often related to the inhibition of essential enzymes or disruption of cell wall integrity.

Antibacterial Activity

Substituted chloropyrimidines have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. The nature and position of substituents on the pyrimidine ring significantly influence the antibacterial spectrum and potency.

Antifungal Activity

Several chloropyrimidine derivatives have also shown potent antifungal activity against pathogenic fungi.

Quantitative Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of representative chloropyrimidine compounds.

| Compound ID | Bacterial/Fungal Strain | MIC (µM) | Reference |

| 31 | Escherichia coli | 45.37 | [3] |

| 31 | Bacillus subtilis | 45.37 | [3] |

| 31 | Staphylococcus aureus | 45.37 | [3] |

| 31 | Candida albicans | 45.37 | [3] |

| 25 | Not Specified | 48.67 | [3] |

| 30 | Not Specified | 50.04 | [3] |

Antiviral Activity

The antiviral potential of chloropyrimidine compounds has been explored against a variety of viruses, including influenza virus, hepatitis C virus (HCV), and human immunodeficiency virus (HIV).

Anti-Influenza Virus Activity

Certain 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives, synthesized from chloropyrimidine precursors, have shown potent anti-influenza virus activity. The introduction of cyclobutyl and cyclopentyl groups has been found to improve antiviral potency.

Anti-Hepatitis C Virus (HCV) Activity

Some natural and synthetic compounds containing pyrimidine moieties have demonstrated anti-HCV activity by targeting viral proteins such as the NS5B RNA-dependent RNA polymerase.

Anti-HIV Activity

Novel pyrimidine analogues, including 2,6-diamino-5-arylazo-4-chloropyrimidines, have been synthesized and evaluated for their in vitro antiviral activity against HIV-1 and HIV-2.

Quantitative Data: Antiviral Activity

The following table summarizes the in vitro antiviral activity of representative chloropyrimidine compounds.

| Compound ID | Virus | EC50 | Cell Line | Reference |

| 4 | Influenza B | 0.29 µM | MDCK | [5] |

| 6 | Influenza B | 0.19 µM | MDCK | [5] |

| 4 | RSV | 0.40 µM | HeLa | [5] |

| 6 | RSV | 1.8 µM | HeLa | [5] |

| 3-HCL-C | HCV | 10.5 µg/mL (37.5 µM) | Subgenomic replicon system | [6] |

| 14 | HIV-1 & HIV-2 | >2.12 µg/mL | MT-4 | [7] |

| 15 | HIV-1 & HIV-2 | 1.99 µg/mL | MT-4 | [7] |

| 16 | HIV-1 & HIV-2 | 1.80 µg/mL | MT-4 | [7] |

| 21 | HIV-1 & HIV-2 | 1.92 µg/mL | MT-4 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (MSK1)

This protocol describes a general procedure for determining the in vitro inhibitory activity of a compound against MSK1 kinase.

Materials:

-

Recombinant human MSK1 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT, 0.01% Triton X-100)

-

ATP solution

-

Substrate peptide (e.g., Crosstide)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well white, opaque plates

-

Plate-reading luminometer

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

In a 96-well plate, add the test compound dilutions.

-

Add the MSK1 enzyme and substrate peptide solution to each well.

-

Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be close to the Kₘ value for MSK1.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate-reading luminometer.

-

The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Covalent Adduct Mass Spectrometry

This protocol outlines a general workflow for confirming the covalent binding of a chloropyrimidine inhibitor to its target protein.

Materials:

-

Purified target protein

-

Covalent inhibitor

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 50 mM NaCl)

-

Quenching solution (e.g., 0.1% Formic Acid in Water/Acetonitrile)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin

-

LC-MS grade solvents

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Intact Protein Analysis:

-

Incubate the target protein with an excess of the covalent inhibitor in the assay buffer.

-

Quench the reaction and desalt the sample.

-

Analyze the sample by LC-MS to determine the mass of the intact protein.

-

A mass shift corresponding to the molecular weight of the inhibitor (minus the leaving group, e.g., chlorine) confirms covalent adduct formation.

-

-

Peptide Mapping (Bottom-Up Analysis):

-

After incubation of the protein and inhibitor, reduce disulfide bonds with DTT and alkylate free cysteines with IAA.

-

Digest the protein into peptides using trypsin.

-

Analyze the peptide mixture by LC-MS/MS.

-

Identify the modified peptide by searching for the expected mass shift.

-

MS/MS fragmentation of the modified peptide will pinpoint the exact amino acid residue that is covalently modified.

-

Cell Viability (MTT) Assay

This protocol describes the MTT assay for assessing the cytotoxicity of chloropyrimidine compounds against cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in culture medium.

-

Replace the medium in the wells with the medium containing the test compound dilutions. Include untreated and vehicle controls.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Broth Microdilution MIC Assay

This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of chloropyrimidine compounds against bacteria.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compound (dissolved in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized bacterial inoculum and dilute it to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (no compound).

-

Incubate the plates at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytopathic Effect (CPE) Inhibition Assay

This protocol describes a CPE inhibition assay to evaluate the antiviral activity of chloropyrimidine compounds.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., A549, Vero)

-

Virus stock

-

Cell culture medium

-

Test compound

-

96-well cell culture plates

-

Crystal violet solution or another cell viability stain

Procedure:

-

Seed host cells in a 96-well plate and allow them to form a confluent monolayer.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the growth medium from the cells and add the compound dilutions.

-

Infect the cells with a pre-titered amount of virus that causes a significant cytopathic effect. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

-

Incubate the plate at the optimal temperature for virus replication until CPE is evident in the virus control wells.

-

Fix and stain the cells with crystal violet.

-

The EC₅₀ value is determined as the concentration of the compound that inhibits the viral cytopathic effect by 50%.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

Signaling Pathways

Caption: MSK1 signaling pathway and the inhibitory action of chloropyrimidine compounds.

Caption: Role of Aurora kinases in mitosis and their inhibition by chloropyrimidines.

Caption: The PI3K/AKT/mTOR signaling pathway and its inhibition by chloropyrimidines.

Experimental Workflows

Caption: Workflow for the MTT cell viability assay.

References

- 1. researchgate.net [researchgate.net]

- 2. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. MSK1 and Nuclear Receptors Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 7. dergipark.org.tr [dergipark.org.tr]

The Dawn of Pyrimidine Chemistry: A Technical Guide to the Discovery and History of Core Intermediates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the seminal discoveries and historical evolution of pyrimidine-based intermediates, from their initial synthesis in the 19th century to their foundational role in contemporary drug discovery. We delve into the core chemical structures that form the building blocks of life and medicine, presenting key quantitative data, detailed experimental protocols from pioneering chemists, and visualized pathways to illuminate the logical progression of this vital field of organic chemistry.

From Uric Acid Derivatives to a New Class of Heterocycles: The Early Pioneers

The story of pyrimidine-based intermediates begins in the late 19th century, with chemists exploring the derivatives of naturally occurring compounds. The systematic study of what would become known as pyrimidines was initiated by German chemist Adolf Pinner in 1884 through his work on the condensation of ethyl acetoacetate with amidines. He is credited with coining the name "pyrimidin" in 1885.

However, the first laboratory synthesis of a pyrimidine derivative predates Pinner's work. In 1879, French chemist Édouard Grimaux successfully synthesized barbituric acid, a foundational pyrimidine intermediate, from urea and malonic acid using phosphorus oxychloride. This reaction marked a significant milestone, laying the groundwork for the vast class of barbiturate drugs and other pyrimidine-based therapeutics.

The parent compound of this class, pyrimidine itself, was first synthesized in 1900 by Siegmund Gabriel and James Colman. Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, a key intermediate, followed by reduction.

In parallel with these synthetic achievements, the biological significance of pyrimidines was beginning to be unveiled. In 1900, the Italian physiological chemist Alberto Ascoli isolated uracil from the hydrolysis of yeast nuclein, identifying it as a fundamental component of nucleic acids.

Key Pyrimidine-Based Intermediates: A Quantitative Overview

The pioneering work of these early chemists introduced several key pyrimidine-based intermediates that remain central to organic synthesis and drug development. The following table summarizes their key physicochemical properties.

| Intermediate Name | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Historical Synthesis |

| Barbituric Acid | C₄H₄N₂O₃ | 128.09 | 245 | 260 | Grimaux (1879) |

| 2,4,6-Trichloropyrimidine | C₄HCl₃N₂ | 183.42 | 23-25 | 210-215 | Gabriel & Colman (1900) |

| Uracil | C₄H₄N₂O₂ | 112.09 | 335 (decomposes) | N/A | Ascoli (Isolation, 1900) |

Foundational Experimental Protocols

The following sections provide detailed methodologies for the key historical experiments that defined the early landscape of pyrimidine chemistry.

Grimaux's Synthesis of Barbituric Acid (1879)

Objective: To synthesize barbituric acid from urea and malonic acid.

Materials:

-

Urea

-

Malonic acid

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

A mixture of one part urea and one part malonic acid was treated with two parts phosphorus oxychloride.

-

The reaction mixture was heated, leading to a vigorous reaction.

-

Upon cooling, the reaction product solidified.

-

The solid was washed with cold water to remove unreacted starting materials and inorganic byproducts.

-

The resulting crude barbituric acid was then purified by recrystallization.

(Note: Specific quantities and yields were not detailed in the readily available historical accounts.)

Pinner's Pyrimidine Synthesis (1884)

Objective: To synthesize pyrimidine derivatives by condensing ethyl acetoacetate with amidines.

Materials:

-

Ethyl acetoacetate

-

An amidine (e.g., acetamidine, benzamidine)

-

A condensing agent (e.g., sodium ethoxide)

Procedure:

-

Ethyl acetoacetate was treated with an amidine in the presence of a basic condensing agent like sodium ethoxide.

-

The reaction mixture was refluxed in an appropriate solvent (e.g., ethanol).

-

The condensation reaction resulted in the formation of a substituted 2-hydroxypyrimidine.

-

The product was isolated by neutralization of the reaction mixture and subsequent purification, typically by recrystallization.

(Note: Yields varied depending on the specific amidine and reaction conditions used.)

Gabriel and Colman's Synthesis of Pyrimidine (1900)

Objective: To synthesize the parent pyrimidine ring.

Step 1: Synthesis of 2,4,6-Trichloropyrimidine

Materials:

-

Barbituric acid

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

Procedure:

-

Barbituric acid was heated with an excess of phosphorus oxychloride and phosphorus pentachloride.

-

This reaction replaced the hydroxyl groups of the tautomeric form of barbituric acid with chlorine atoms, yielding 2,4,6-trichloropyrimidine.

-

The excess phosphorus oxychloride was removed by distillation.

-

The resulting 2,4,6-trichloropyrimidine was purified by distillation under reduced pressure.

Step 2: Reduction to Pyrimidine

Materials:

-

2,4,6-Trichloropyrimidine

-

Zinc dust

-

Hot water

Procedure:

-

2,4,6-Trichloropyrimidine was treated with zinc dust in hot water.

-

The zinc dust acted as a reducing agent, removing the chlorine atoms from the pyrimidine ring.

-

The reaction mixture was filtered to remove the zinc residues.

-

The aqueous solution was then distilled to isolate the pyrimidine.

Ascoli's Isolation of Uracil (1900)

Objective: To isolate a new nitrogenous base from yeast nuclein.

Materials:

-

Yeast nuclein (a crude preparation of nucleic acids from yeast)

-

Sulfuric acid (H₂SO₄)

-

Water

Procedure:

-

Yeast nuclein was subjected to hydrolysis by heating with dilute sulfuric acid.

-

This process broke down the nucleic acid polymers into their constituent components, including purine and pyrimidine bases.

-

The resulting hydrolysate was then subjected to a series of precipitation and crystallization steps to separate the different components.

-

Through this fractionation process, Ascoli was able to isolate and purify a previously unknown substance which he identified as a pyrimidine derivative and was later named uracil.

Visualizing the Historical and Biological Pathways

The following diagrams illustrate the key historical synthesis pathways and the fundamental biological pathway for pyrimidine biosynthesis.

The Enduring Legacy in Drug Discovery

The discovery and synthesis of these fundamental pyrimidine-based intermediates opened the door to a new era of medicinal chemistry. The pyrimidine scaffold has proven to be a "privileged structure," meaning it is a molecular framework that is able to bind to multiple biological targets. This versatility has led to the development of a wide array of drugs, including anticancer agents (e.g., 5-fluorouracil), antivirals (e.g., zidovudine), antibacterials (e.g., trimethoprim), and central nervous system depressants (barbiturates). The foundational work of the pioneers detailed in this guide continues to inform the rational design and synthesis of novel pyrimidine-based therapeutics today. The ongoing exploration of pyrimidine chemistry promises to yield new and improved treatments for a multitude of diseases.

A Technical Guide to 2-Chloropyrimidine-4-carboxylic Acid: A Key Building Block in Modern Drug Discovery